Rimegepant Sulfate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
1374024-48-2 |
|---|---|
Molecular Formula |
C56H64F4N12O13S |
Molecular Weight |
1221.2 g/mol |
IUPAC Name |
bis([(5S,6S,9R)-5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl] 4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate);sulfuric acid;trihydrate |
InChI |
InChI=1S/2C28H28F2N6O3.H2O4S.3H2O/c2*29-20-6-1-4-17(23(20)30)18-8-9-22(25-19(24(18)31)5-2-12-32-25)39-28(38)35-14-10-16(11-15-35)36-21-7-3-13-33-26(21)34-27(36)37;1-5(2,3)4;;;/h2*1-7,12-13,16,18,22,24H,8-11,14-15,31H2,(H,33,34,37);(H2,1,2,3,4);3*1H2/t2*18-,22+,24-;;;;/m00..../s1 |
InChI Key |
SOGUOEZRYKUOHR-CQZKMDJHSA-N |
Isomeric SMILES |
C1C[C@H](C2=C(C=CC=N2)[C@H]([C@@H]1C3=C(C(=CC=C3)F)F)N)OC(=O)N4CCC(CC4)N5C6=C(NC5=O)N=CC=C6.C1C[C@H](C2=C(C=CC=N2)[C@H]([C@@H]1C3=C(C(=CC=C3)F)F)N)OC(=O)N4CCC(CC4)N5C6=C(NC5=O)N=CC=C6.O.O.O.OS(=O)(=O)O |
Canonical SMILES |
C1CC(C2=C(C=CC=N2)C(C1C3=C(C(=CC=C3)F)F)N)OC(=O)N4CCC(CC4)N5C6=C(NC5=O)N=CC=C6.C1CC(C2=C(C=CC=N2)C(C1C3=C(C(=CC=C3)F)F)N)OC(=O)N4CCC(CC4)N5C6=C(NC5=O)N=CC=C6.O.O.O.OS(=O)(=O)O |
solubility |
Slightly soluble |
Origin of Product |
United States |
Molecular and Cellular Pharmacology of Rimegepant
Calcitonin Gene-Related Peptide Receptor (CGRP-R) as a Therapeutic Target
CGRP is a 37-amino acid neuropeptide widely distributed in the central and peripheral nervous systems, particularly in sensory nerves supplying the head and neck, including the trigeminal system drugs.comwikipedia.orgnih.gov. It is a potent vasodilator and is implicated in pain transmission drugbank.comdrugs.comwikipedia.orgnih.gov. Elevated levels of CGRP are observed during migraine attacks, and intravenous infusion of CGRP can trigger migraine-like headaches in susceptible individuals, highlighting its crucial role in migraine pathophysiology drugbank.comtg.org.audroracle.aiwikipedia.orgfrontiersin.org. The CGRP receptor, therefore, serves as a key therapeutic target for migraine treatment droracle.aifrontiersin.orgnih.govnih.gov.
CGRP Receptor Subtypes and Expression Profiles in Relevant Biological Systems
The canonical CGRP receptor is a complex heterodimer composed of the calcitonin receptor-like receptor (CLR), a class B G protein-coupled receptor (GPCR), and receptor activity-modifying protein 1 (RAMP1), a single transmembrane protein tandfonline.comdroracle.aiwikipedia.orgnih.govportlandpress.comfrontiersin.orgnih.gov. The association of CLR with RAMP1 is essential for the functional expression of the CGRP receptor and confers ligand specificity for CGRP portlandpress.comfrontiersin.orgacs.org. A third intracellular protein, receptor component protein (RCP), is also required for efficient G protein coupling and downstream signaling of the CGRP receptor tandfonline.comwikipedia.orgnih.gov.
While the CLR/RAMP1 complex is the primary CGRP receptor, CGRP can also interact with other receptor complexes. For instance, the calcitonin receptor (CTR) in complex with RAMP1 forms the AMY1 receptor, which is also a potent receptor for CGRP frontiersin.orgfrontiersin.orgresearchgate.net. Emerging evidence suggests that gepants, including rimegepant (B610484), may also antagonize the AMY1 receptor, which is expressed in the trigeminovascular system and may contribute to migraine frontiersin.orgresearchgate.netresearchgate.net.
CGRP receptors are found in various tissues and systems throughout the body, reflecting the diverse physiological roles of CGRP wikipedia.orgbioline.org.br. In the context of migraine, significant expression is observed in the trigeminovascular system, including the trigeminal ganglion and meningeal vessels drugbank.comwikipedia.orgfrontiersin.orgnih.gov. CGRP receptors are also present in the cardiovascular system, where CGRP acts as a potent vasodilator wikipedia.orgfrontiersin.orgbioline.org.brahajournals.org. Expression has also been noted in bone marrow stromal stem cells, where CGRP can influence osteoblastic differentiation spandidos-publications.com.
Ligand-Receptor Interactions of Endogenous CGRP with its Receptor
CGRP is a 37-amino acid peptide with a disulfide-bonded loop at its N-terminus and an unstructured C-terminus in solution nih.govportlandpress.com. The interaction of endogenous CGRP with its receptor involves a two-step, two-domain mechanism acs.org. The C-terminus of CGRP is thought to initially interact with the extracellular N-termini of CLR and RAMP1 portlandpress.com. The N-terminus of CGRP then engages with the transmembrane portion and extracellular loops of the receptor complex, particularly the second extracellular loop, which is fundamental for ligand-induced activation wikipedia.orgportlandpress.com.
Receptor activation by CGRP binding is believed to involve conformational changes in the transmembrane helices of CLR, facilitating coupling to intracellular G proteins, primarily Gs tandfonline.comdroracle.ainih.govportlandpress.com. This coupling leads to the activation of adenylyl cyclase, an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and subsequent activation of protein kinase A (PKA) tandfonline.comdroracle.aiwikipedia.org. This downstream signaling cascade mediates the biological effects of CGRP, such as vasodilation and pain transmission tandfonline.comdroracle.ai.
Rimegepant's Binding Kinetics and Affinity at the CGRP Receptor
Rimegepant is a small molecule antagonist that selectively binds with high affinity to the human CGRP receptor, inhibiting the activity of CGRP drugbank.comtandfonline.commims.comfda.govresearchgate.net. Gepants, including rimegepant, bind to a hydrophobic pocket formed by CLR and RAMP1, thereby blocking the interaction of CGRP with the receptor tandfonline.com.
Studies have characterized the binding affinity of rimegepant at the human CGRP receptor. Rimegepant exhibits high affinity binding at the human CGRP receptor with a Ki value of 32.9 pM fda.gov. Its affinity for the cynomolgus monkey CGRP receptor is also high, with a Ki of 59 pM fda.gov. However, the affinity is significantly lower in rodent CGRP receptors, with Ki values of 104000 nM and 209000 nM for mouse and rat CGRP receptors, respectively fda.gov.
Rimegepant demonstrates selectivity for the CGRP receptor compared to other members of the calcitonin family of receptors. While it shows some affinity for the AMY1 receptor (CTR/RAMP1), its binding affinity for the human CGRP receptor is reported to be 65 times higher than for the AMY1 receptor neurology.orgscienceopen.com. In functional assays, rimegepant was found to be an effective antagonist at both the CGRP and AMY1 receptors in transfected cells, although its potency was 17 to 30-fold lower at the AMY1 receptor compared to the CGRP receptor frontiersin.orgresearchgate.net.
Dissociation and Association Rate Constants
While specific detailed dissociation and association rate constants (koff and kon) for rimegepant at the CGRP receptor were not extensively detailed in the provided search results, the concept of differential receptor kinetics between small molecules like gepants and monoclonal antibodies targeting CGRP or its receptor has been raised as a potential factor influencing their therapeutic actions neurology.org. The rapid onset of action observed with gepants like rimegepant suggests relatively fast association and dissociation kinetics compared to the slower kinetics typically associated with larger molecules like monoclonal antibodies drugs.compracticalneurology.com.
Receptor Occupancy Dynamics in Preclinical Models
Preclinical studies, particularly in primates, have investigated the receptor occupancy dynamics of gepants. While direct data on rimegepant's receptor occupancy in preclinical models were limited in the search results, studies with other gepants like telcagepant (B1682995) in primates and humans revealed that achieving significant central CGRP receptor occupancy with therapeutic doses was challenging nih.gov. In primate brain regions, only supratherapeutic doses of telcagepant achieved moderate occupancy (43-58%), and clinically relevant doses in healthy volunteers resulted in low occupancy (≤ 10%) nih.gov. This suggests that the therapeutic effects of gepants may primarily involve peripheral CGRP receptors, particularly those in the trigeminovascular system, rather than significant central nervous system occupancy nih.gov.
Allosteric Modulation and Receptor Conformation Changes Induced by Rimegepant
The binding of ligands, including antagonists like rimegepant, to the CGRP receptor can induce conformational changes in the receptor complex. The CGRP receptor, being a GPCR, undergoes conformational rearrangements upon ligand binding that are crucial for signal transduction droracle.aiportlandpress.com.
Gepants are thought to bind to a site within the transmembrane domain of the CLR/RAMP1 heterodimer tandfonline.com. This binding likely stabilizes a receptor conformation that prevents the binding of endogenous CGRP or inhibits the conformational changes necessary for CGRP-mediated receptor activation and downstream signaling tandfonline.com.
RAMP1 itself plays a significant role in allosterically modulating the CLR receptor, influencing ligand binding and signaling frontiersin.orgportlandpress.comacs.org. Molecular dynamics simulations comparing the binding of CGRP and gepants (including rimegepant and telcagepant) to the CLR-RAMP1 complex have suggested that RAMP1 is important for the stability of the transmembrane domain of CLR, thereby stabilizing the orthosteric binding pocket biorxiv.org. These simulations also indicated that while gepants primarily bind to the ectodomain binding site, they can also interact with the orthosteric ligand binding pocket, potentially affecting receptor conformation biorxiv.org. The binding of rimegepant has been suggested to cause more rigidity to the CLR-RAMP1 complex compared to telcagepant in certain binding scenarios biorxiv.org.
Intracellular Signaling Pathways Modulated by Rimegepant
Rimegepant's primary mechanism involves antagonizing the CGRP receptor, which in turn modulates intracellular signaling cascades, particularly those involving adenylyl cyclase and cAMP tandfonline.comfda.gov.twmims.com.
Adenylyl Cyclase Inhibition and cAMP Modulation
The CGRP receptor is a G protein-coupled receptor (GPCR) that, upon activation by CGRP, typically couples to Gs proteins, leading to the stimulation of adenylyl cyclase. yeastgenome.orgreactome.org This enzyme catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in various cellular processes, including signal transduction and neuronal sensitization scbt.comresearchgate.netmerckmillipore.com. Rimegepant, as an antagonist, blocks the binding of CGRP to its receptor, thereby inhibiting the CGRP-stimulated production of cAMP fda.gov.twtandfonline.com.
Studies using neuronal cell lines have demonstrated that rimegepant exhibits concentration-dependent inhibition of CGRP-stimulated cAMP production fda.gov.tw. The half-maximal inhibitory concentration (IC50) for this effect is in the picomolar range fda.gov.twtandfonline.com.
G-Protein Coupled Receptor (GPCR) Signaling Bias
While the primary interaction of the CGRP receptor involves Gs protein coupling and subsequent adenylyl cyclase activation, GPCRs can exhibit signaling bias, meaning they can preferentially activate or inhibit different downstream signaling pathways or recruit different intracellular proteins upon ligand binding dntb.gov.uanih.gov. Although the provided search results primarily highlight rimegepant's effect on the Gs-adenylyl cyclase-cAMP pathway, the concept of GPCR signaling bias is relevant to understanding the complex pharmacology of receptor antagonists. Further research might explore if rimegepant exhibits any bias in its antagonism of the CGRP receptor, potentially affecting other pathways or the recruitment of proteins like beta-arrestin nih.gov.
Functional Antagonism of CGRP-Mediated Responses in In Vitro Systems
Rimegepant's ability to block CGRP activity has been demonstrated in various in vitro systems using both cell-based assays and tissue-based preparations tandfonline.comnih.gov.
Cell-Based Assays for CGRP-Induced Activity
Cell-based assays are commonly used to evaluate the potency and efficacy of compounds targeting GPCRs. In neuronal cell lines expressing the human CGRP receptor, rimegepant has been shown to be a competitive antagonist, inhibiting the binding of radiolabeled CGRP with picomolar binding affinity (Ki) fda.gov.twtandfonline.com. Functional assays measuring CGRP-stimulated cAMP accumulation in transfected cells, such as Cos7 cells co-transfected with the necessary receptor components, have confirmed rimegepant's concentration-dependent inhibition of this activity researchgate.netfrontiersin.org. These assays provide quantitative data on the potency of rimegepant in blocking CGRP-mediated signaling at the cellular level researchgate.netfrontiersin.org.
Tissue-Based Preparations for CGRP-Evoked Responses
Tissue-based preparations, such as isolated blood vessels, are valuable for assessing the functional consequences of CGRP receptor antagonism in a more physiologically relevant context nih.gov. CGRP is a potent vasodilator, and its effects can be studied in isolated arteries tandfonline.compfizerpro.commdpi.com. Rimegepant has been shown to inhibit CGRP-induced vasodilation in such preparations nih.gov. Studies using human coronary or intracranial arteries have indicated that rimegepant does not induce contraction at tested concentrations, which is an important safety consideration given the vasoconstrictive properties of some other migraine medications like triptans drugbank.comfda.gov.tw.
Selectivity Profile of Rimegepant Against Other Calcitonin Family Receptors (e.g., Amylin 1)
The CGRP receptor belongs to the calcitonin peptide family receptor group, which also includes receptors for calcitonin, amylin, and adrenomedullin (B612762) nih.govnih.gov. These receptors share structural similarities and can be formed by different combinations of the calcitonin receptor (CTR) or calcitonin receptor-like receptor (CLR) with receptor activity-modifying proteins (RAMPs), particularly RAMP1, RAMP2, and RAMP3 tandfonline.comnih.gov. The canonical CGRP receptor is formed by CLR and RAMP1 tandfonline.comnih.gov. The amylin 1 (AMY1) receptor is formed by CTR and RAMP1 tandfonline.comresearchgate.netnih.gov.
Given the structural relationships, it is important to assess the selectivity of CGRP receptor antagonists against other receptors in this family to understand potential off-target effects nih.govnih.gov. Rimegepant has demonstrated high selectivity for the CGRP receptor over other members of the calcitonin family, with reported selectivity exceeding 100,000-fold in some assays fda.gov.tw.
However, studies have also investigated rimegepant's activity at the AMY1 receptor, which also responds to CGRP and shares RAMP1 with the CGRP receptor researchgate.netnih.gov. Research in transfected cells has shown that rimegepant can antagonize CGRP-stimulated signaling through the AMY1 receptor, although it is significantly more potent at the CGRP receptor researchgate.netfrontiersin.orgotago.ac.nz. The selectivity of rimegepant for the CGRP receptor over the AMY1 receptor has been reported to be approximately 17- to 30-fold in cAMP-based assays researchgate.netfrontiersin.orgotago.ac.nz. This suggests that while highly selective for the CGRP receptor, rimegepant can have some activity at the AMY1 receptor at higher concentrations researchgate.netfrontiersin.org.
The following table summarizes some of the key in vitro findings regarding rimegepant's activity:
| Receptor/Assay | Parameter | Value | Reference |
| Human CGRP Receptor (Neuronal cells) | Binding Affinity (Ki) | Picomolar | fda.gov.twtandfonline.com |
| Human CGRP Receptor (SK-N-MC cells) | Binding Affinity (Ki) | 27 pM | tandfonline.comprobechem.com |
| Human CGRP Receptor (Neuronal cells) | Functional Potency (IC50, cAMP) | Picomolar | fda.gov.tw |
| Human CGRP Receptor (SK-N-MC cells) | Functional Potency (IC50, cAMP) | 0.14 nM | tandfonline.comprobechem.com |
| Human CGRP Receptor (Cos7 cells) | Antagonism (pIC50, CGRP-stimulated cAMP) | 11.30 | nih.govresearchgate.net |
| Human AMY1 Receptor (Cos7 cells) | Antagonism (pIC50, CGRP-stimulated cAMP) | 9.91 | nih.govresearchgate.net |
| Selectivity (CGRP-R vs AMY1-R) | Fold Preference | ~17-30 fold | researchgate.netfrontiersin.orgotago.ac.nz |
| Selectivity (CGRP-R vs other calcitonin family receptors) | Fold Preference | > 100,000 fold | fda.gov.tw |
Note: pIC50 values represent the negative logarithm of the IC50, with higher values indicating greater potency.
Structure Activity Relationships Sar and Synthetic Chemistry of Rimegepant
Chemical Scaffolding and Key Pharmacophores of Rimegepant (B610484)
Rimegepant's structure is characterized by a complex arrangement of several key chemical moieties. Its core scaffolding and the specific functional groups, or pharmacophores, are critical for its high affinity and selective binding to the CGRP receptor. drugbank.comwikidata.orgacs.org
The core structure of rimegepant includes a cyclohepta[b]pyridine system. researchgate.netthieme-connect.com This central bicyclic ring system is fundamental to its interaction with the CGRP receptor. Research indicates that maintaining a specific spatial relationship within this cyclohepta[b]pyridine core is critical for CGRP receptor affinity. researchgate.net While a high-resolution crystal structure of rimegepant bound to the CGRP receptor has not been published, molecular docking and dynamics simulations have been employed to investigate these interactions. acs.orgchemrxiv.org These studies suggest that rimegepant binds to the extracellular domain of the CLR/RAMP1 receptor complex, preventing CGRP binding. chemrxiv.orgresearchgate.net
Identification of Core Structure Elements Critical for CGRP-R Binding
Synthetic Methodologies for Rimegepant and Analogues
The synthesis of rimegepant involves multi-step chemical processes that aim to construct its complex molecular architecture with high purity and control over stereochemistry. Several synthetic routes have been explored, particularly in academic and process chemistry settings. thieme-connect.comnih.govmdpi.com
Academic and process research has explored different strategies for synthesizing rimegepant and its analogues. One approach involves the construction of the cyclohepta[b]pyridine skeleton from precursors like pyridine-2,3-dicarboxylic acid. thieme-connect.com Another reported asymmetric synthesis route involves building the cycloheptane (B1346806) ring via an intramolecular Heck reaction. researchgate.netnewdrugapprovals.org Subsequent steps may utilize reactions such as Hayashi-Miyaura and Ellman reactions to establish chiral centers. researchgate.netnewdrugapprovals.org
A reported asymmetric synthesis outlines a sequence starting with a rhodium-catalyzed reduction of a pyridine (B92270) derivative, followed by protection of a hydroxyl group. mdpi.com This intermediate then undergoes coupling with a substituted bromobenzene (B47551) to introduce a second stereocenter. mdpi.com A third chiral center can be obtained through a lithium-mediated reduction. mdpi.com
Another synthetic pathway highlights the synthesis of a key intermediate, (R)-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one, from 7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione through an enantioselective ketone reduction. thieme-connect.comscite.ai This specific transformation is challenging due to the presence of two similar carbonyl groups on the cyclohepta[b]pyridine ring and the need for high chiral purity. thieme-connect.comscite.ai A ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) reaction has been identified as a key step in achieving this enantioselective reduction. thieme-connect.comscite.ai
Rimegepant possesses three chiral centers within its cyclohepta[b]pyridine system, making stereochemical control during synthesis a critical challenge. researchgate.netthieme-connect.com Achieving the correct absolute configuration at each chiral center is essential for the molecule's biological activity. mdpi.com
Methods for achieving stereochemical control include asymmetric catalysis, such as the Ru-catalyzed asymmetric transfer hydrogenation mentioned previously for a key intermediate. thieme-connect.comscite.ai Other strategies may involve the use of chiral reagents or catalysts, as well as techniques like diastereomeric crystallization or chromatographic separation to isolate the desired enantiomer. mdpi.com The synthesis often requires careful control of reaction conditions to ensure the correct stereoisomer is predominantly formed. thieme-connect.comresearchgate.net For instance, a reported stereospecific synthesis involves steps like chiral inversion using reagents such as N-chlorosuccinimide (NCS) and triphenylphosphine (B44618) (PPh3) via an SN2 mechanism to control the configuration at a specific carbon center. researchgate.net
Key Synthetic Routes and Reaction Mechanisms (Academic Laboratory Scale)
Lead Optimization Strategies in Rimegepant Discovery
The discovery and development of rimegepant involved a process of lead optimization, starting from initial hit compounds that showed activity against the CGRP receptor. danaher.combiobide.com Lead optimization is a crucial phase in drug discovery focused on refining the chemical structure of promising compounds to enhance their desirable properties while minimizing undesirable ones. danaher.combiobide.comupmbiomedicals.com
Modification of Structural Motifs for Improved Target Engagement
Structure-activity relationship (SAR) studies were crucial in the evolution of rimegepant from earlier lead compounds. The design process involved optimizing different parts of the molecule to enhance its affinity and selectivity for the CGRP receptor, which is a heteromeric complex composed of the calcitonin receptor-like receptor (CLR) and receptor activity modifying protein 1 (RAMP1). tandfonline.com The binding of gepants, including rimegepant, occurs at the extracellular domain of the CLR/RAMP1 complex, preventing the binding of CGRP and the subsequent activation of downstream signaling pathways. chemrxiv.org
Early lead compounds exhibited strong binding affinity, but further modifications were necessary to improve properties like oral bioavailability. chemrxiv.org For instance, the addition of a polar group to the cyclohepta[b]pyridine skeleton was explored to increase hydrophilicity while maintaining membrane permeability, aiming for favorable pharmacokinetic properties. researchgate.netnih.gov
Specific structural changes and their impact on binding affinity were investigated. The (S,S,R) diastereomer of a precursor compound showed significantly higher binding affinity compared to the (S,R,R) diastereomer, leading to a focus on synthesizing and developing the (S,S,R) configuration. researchgate.net The primary amine group on the cyclohepta[b]pyridine ring in rimegepant is noted for increasing water solubility and polarity, contributing to its good pharmacokinetic profile. nih.gov
Computational Chemistry and Molecular Modeling in Lead Design
Computational chemistry and molecular modeling played a vital role in the design and optimization of rimegepant and related compounds. These in silico methods allowed researchers to predict and understand the interactions between potential drug candidates and the CGRP receptor at a molecular level.
Molecular docking and molecular dynamics simulations were employed to investigate the binding interactions of rimegepant with the CGRP receptor complex. chemrxiv.orgresearchgate.net These studies helped to elucidate the key interactions stabilizing the ligand within the binding site, including hydrophobic interactions, water bridges, and π–π interactions. researchgate.net
To manage computational complexity, researchers sometimes superimposed the structure of the extracellular domain with the full receptor structure to focus simulations on the relevant binding region. chemrxiv.org Software like Schrödinger Maestro was utilized for docking studies to model the binding of rimegepant to the receptor complex. chemrxiv.org
Computational analyses, such as density functional theory (DFT) calculations, were also used to study the structural, physical, and chemical properties of rimegepant, including its reactivity behavior and stability. nih.govresearchgate.net Frontier molecular orbital (FMO) analysis and natural bonding orbital (NBO) studies provided insights into electronic descriptors and intramolecular interactions. nih.govresearchgate.net
Derivatization Studies and Exploration of Novel Rimegepant Analogues
Derivatization studies and the exploration of novel rimegepant analogues have been pursued to potentially identify compounds with improved properties or to understand the impact of specific structural changes in greater detail.
The synthesis of heterocyclic analogues of rimegepant has been reported, involving asymmetric synthetic routes. nih.govacs.orgacs.org These approaches often utilize key reactions such as the intramolecular Heck reaction for constructing the cycloheptane ring and Hayashi-Miyaura and Ellman reactions to establish chiral centers. nih.govacs.orgacs.org These synthetic strategies have been applied to create derivatives with different heterocyclic systems, such as pyrazine (B50134) and thiazole (B1198619) derivatives. nih.govacs.org
Studies have also involved the preparation of both carbamate (B1207046) and urea (B33335) analogues through the manipulation of separable diastereomeric alcohol intermediates. nih.govacs.org The synthesis of these analogues allows for the investigation of how changes in these specific functional groups affect the compound's activity and properties.
Furthermore, analytical methods, such as HPLC and mass spectrometry, are used to identify and characterize degradation products and impurities of rimegepant, which is important for understanding its stability and potential for derivatization or the formation of analogues under various conditions. orcid.org
The core structure of rimegepant, particularly the 7,8-DIHYDRO-5H-CYCLOHEPTA[b]PYRIDINE-5,9(6H)-DIONE intermediate, serves as a key scaffold for the synthesis of advanced molecules and diversified heterocyclic structures, indicating its utility in the exploration of novel analogues. scimplify.com
Data Table: Selected Physicochemical Properties of Rimegepant
| Property | Value | Source |
| Chemical Formula | C₂₈H₂₈F₂N₆O₃ | wikidata.orggoogle.com |
| Molar Mass | 534.568 g/mol | wikidata.org |
| PubChem CID | 51049968 | wikidata.orgwikipedia.orgguidetopharmacology.orgiiab.me |
| Absolute Oral Bioavailability | Approximately 64% | chemrxiv.orgmims.comdrugbank.comhres.cakcl.ac.uk |
| Time to Peak Plasma Concentration (Tmax) | 1.5 hours (fasted) | chemrxiv.orgmims.comdrugbank.comhres.capfizerpro.com |
| Plasma Protein Binding | Approximately 96% | chemrxiv.orgresearchgate.netmims.comhres.ca |
| Elimination Half-life | Approximately 11 hours | chemrxiv.orgmims.compfizerpro.com |
| Primary Metabolism | CYP3A4 (to a lesser extent CYP2C9) | chemrxiv.orgmims.comhres.capfizerpro.com |
Note: This table is presented in a standard format. In an interactive format, users might be able to sort or filter the data.
Preclinical Pharmacokinetics and Drug Metabolism in Vitro and Animal Models
Absorption and Distribution Studies in Non-Human Systems
Preclinical investigations into the absorption and distribution of rimegepant (B610484) provide insights into its potential bioavailability and how it is dispersed throughout the body.
In Vitro Permeability Assays (e.g., Caco-2, PAMPA)
In vitro permeability assays, such as those using Caco-2 cells and Parallel Artificial Membrane Permeability Assay (PAMPA), are commonly employed to predict the passive and active transport of compounds across biological membranes, particularly the intestinal barrier. Caco-2 cells, derived from human colon carcinoma, form monolayers that mimic the intestinal epithelium and express various transporter proteins. admescope.comevotec.com PAMPA is a high-throughput method that assesses passive diffusion across an artificial lipid membrane. admescope.comevotec.com While PAMPA measures passive permeability, Caco-2 assays can assess both passive diffusion and active transport mechanisms, including efflux and uptake transporters. evotec.comevotec.com The combined use of PAMPA and Caco-2 assays can help elucidate the mechanism of permeation. evotec.com
Studies involving rimegepant have utilized Caco-2 cell models to investigate its permeability and the potential involvement of efflux transporters. Bi-directional permeability studies in Caco-2 cells have been conducted to assess transport in both the apical-to-basolateral and basolateral-to-apical directions. evotec.com An efflux ratio greater than two in these studies typically indicates active efflux. evotec.com Rimegepant has been shown to be a substrate of the efflux transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) in in vitro studies. europa.eunih.govfda.govfda.govtga.gov.au
Tissue Distribution in Animal Models (e.g., rodent, cynomolgus monkey)
Tissue distribution studies in animal models provide crucial information on where a compound goes in the body after administration. While a comprehensive tissue distribution study for rimegepant was not explicitly detailed in some summaries, information regarding its distribution in specific tissues and species is available. fda.gov
In Sprague-Dawley rats, blood-brain barrier penetration of rimegepant was found to be low following oral administration. fda.gov Blood:brain ratios ranged from 0.02 to 0.19 at 24 hours post-dose on Day 14 across different oral dose levels (30, 100, and 300 mg/kg). fda.gov
Pharmacokinetic studies in cynomolgus monkeys have also been conducted. fda.gov These studies contribute to understanding the distribution profile in a non-rodent species, which can be more translatable to humans in some cases. minipigs.dknih.gov The mean apparent central volume of distribution of rimegepant at steady state is approximately 120 L. fda.govfda.govtga.gov.aufda.govhres.cahpfb-dgpsa.ca Rimegepant is highly bound to plasma proteins, with approximately 96% protein binding observed. europa.eunih.govfda.govfda.govtga.gov.aufda.govhres.cahpfb-dgpsa.canih.govpfizermedicalinformation.ca
Biotransformation Pathways of Rimegepant
Understanding how a drug is metabolized is critical for predicting its half-life, potential for drug-drug interactions, and the formation of active or inactive metabolites.
Cytochrome P450 (CYP) Mediated Metabolism (In Vitro Characterization)
In vitro studies using human liver microsomes and recombinant human cytochrome P450 (CYP) enzymes have been instrumental in identifying the primary enzymes involved in rimegepant metabolism. These studies demonstrated that rimegepant is primarily metabolized by CYP3A4. europa.eunih.govfda.govfda.govtga.gov.aufda.govhres.cahpfb-dgpsa.capfizermedicalinformation.canih.govpfizer.com To a lesser extent, CYP2C9 also contributes to the metabolism of rimegepant. europa.eunih.govfda.govfda.govtga.gov.aufda.govhres.cahpfb-dgpsa.canih.govpfizermedicalinformation.canih.gov CYP3A4 and CYP2C9 are significant drug-metabolizing enzymes responsible for the oxidative metabolism of a large percentage of marketed drugs. nih.govacs.org
Hydroxylation, leading to the formation of mono- and bis-hydroxylated metabolites, is considered the most significant biotransformation pathway for rimegepant. nih.govfda.govfda.gov Although several minor, inactive metabolites are formed, no major metabolites (defined as >10% of drug-related material) have been detected in plasma. europa.eufda.govtga.gov.aufda.govhres.capfizermedicalinformation.ca
In vitro studies have also assessed the potential of rimegepant to inhibit or induce CYP enzymes. Rimegepant is not an inhibitor of CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, or UGT1A1 at clinically relevant concentrations. europa.euhres.ca However, it has been identified as a weak inhibitor of CYP3A4, exhibiting time-dependent inhibition. europa.eu Rimegepant is not an inducer of CYP1A2, CYP2B6, or CYP3A4 at clinically relevant concentrations. europa.eutga.gov.au
Non-CYP Metabolic Routes (e.g., UGT, carboxylesterases)
While CYP-mediated metabolism is the primary route for rimegepant, other metabolic pathways, including those involving non-CYP enzymes such as UDP-glucuronosyltransferases (UGTs) and carboxylesterases, can also play a role in drug biotransformation. nih.govevotec.com These non-CYP enzymes can be significant for compounds that are not extensively metabolized by CYPs. nih.govevotec.comuniversiteitleiden.nl
Although rimegepant is primarily metabolized by CYPs, other metabolites excreted include glucuronides. nih.govfda.govfda.gov This indicates the involvement of UGT-mediated conjugation pathways in its metabolism. UGTs are a major family of non-CYP enzymes involved in phase II metabolism, conjugating drugs and metabolites with glucuronic acid to facilitate their excretion. nih.govevotec.com
Carboxylesterases (CES) are another class of non-CYP enzymes that hydrolyze ester-containing compounds. nih.govevotec.comevotec.comyoutube.com While their specific contribution to rimegepant metabolism is not as extensively highlighted as CYP and UGT pathways in the provided information, non-CYP pathways are generally considered in comprehensive drug metabolism characterization, especially for compounds with low CYP turnover. nih.govevotec.com
Excretion Mechanisms in Preclinical Species
The excretion of a drug and its metabolites is the primary way the body eliminates the compound. Preclinical studies in animals help determine the major routes of excretion.
Following oral administration of radiolabeled rimegepant ([14C]-rimegepant) to healthy male subjects, the majority of the total radioactivity was recovered in feces (78%), with a smaller portion recovered in urine (24%). europa.eufda.govtga.gov.auhres.ca Unchanged rimegepant was the major single component found in both excreted feces (42%) and urine (51%). europa.eufda.govtga.gov.auhres.ca
In animal studies, the major route of elimination was also fecal. fda.gov This aligns with the findings in humans, suggesting that biliary/fecal excretion is the primary pathway for eliminating rimegepant and its metabolites. fda.gov The urinary pathway is considered a minor route of elimination. fda.govfda.gov
The elimination half-life of rimegepant is approximately 11 hours in healthy subjects. europa.eunih.govfda.govtga.gov.aufda.govhres.capfizermedicalinformation.camims.com The mean plasma clearance of rimegepant is approximately 9.3 L/h. fda.govfda.gov
Based on in vitro studies, rimegepant is a substrate of the efflux transporters P-gp and BCRP. europa.eunih.govfda.govfda.govtga.gov.au These transporters can play a role in the biliary and intestinal excretion of compounds. nih.gov
Table 1: Summary of Rimegepant Preclinical Pharmacokinetic Parameters
| Parameter | Finding | Source(s) |
| Plasma Protein Binding | Approximately 96% | europa.eunih.govfda.govfda.govtga.gov.aufda.govhres.cahpfb-dgpsa.canih.govpfizermedicalinformation.ca |
| Steady State Volume of Distribution | Approximately 120 L | fda.govfda.govtga.gov.aufda.govhres.cahpfb-dgpsa.ca |
| Primary Metabolic Enzymes | CYP3A4 (primarily), CYP2C9 (to a lesser extent) | europa.eunih.govfda.govfda.govtga.gov.aufda.govhres.cahpfb-dgpsa.capfizermedicalinformation.canih.govpfizer.com |
| Major Biotransformation Pathway | Hydroxylation (mono- and bis-hydroxylated metabolites) | nih.govfda.govfda.gov |
| Major Metabolites in Plasma | No major metabolites (>10% of drug-related material) detected; Rimegepant is the primary form (~77%) | europa.eufda.govtga.gov.aufda.govhres.capfizermedicalinformation.ca |
| Other Excreted Metabolites | Glucuronides, a desaturation product, and an N-dealkylation product | nih.govfda.govfda.gov |
| Primary Route of Elimination | Biliary/Fecal (78% of total radioactivity in humans) | europa.eufda.govfda.govtga.gov.aufda.govhres.ca |
| Minor Route of Elimination | Urinary (24% of total radioactivity in humans) | europa.eufda.govfda.govtga.gov.aufda.govhres.ca |
| Unchanged Drug in Feces | 42% of excreted radioactivity | europa.eufda.govtga.gov.auhres.ca |
| Unchanged Drug in Urine | 51% of excreted radioactivity | europa.eufda.govtga.gov.auhres.ca |
| Blood-Brain Barrier Penetration (Rat) | Low (blood:brain ratio 0.02-0.19 at 24 hrs post dose on Day 14) | fda.gov |
| Efflux Transporters (In Vitro) | Substrate of P-gp and BCRP | europa.eunih.govfda.govfda.govtga.gov.au |
Table 2: Elimination Half-life and Clearance
| Parameter | Value | Species/Context | Source(s) |
| Elimination Half-life | Approximately 11 hours | Healthy human subjects | europa.eunih.govfda.govtga.gov.aufda.govhres.capfizermedicalinformation.camims.com |
| Mean Plasma Clearance | Approximately 9.3 L/h | Healthy human subjects | fda.govfda.gov |
Table 3: In Vitro Permeability and Transporter Interactions
| Assay/Interaction | Finding | Source(s) |
| Caco-2 Permeability | Used to assess permeability and active transport | evotec.com |
| PAMPA Permeability | Used to assess passive diffusion | admescope.comevotec.com |
| P-gp Substrate (In Vitro) | Yes | europa.eunih.govfda.govfda.govtga.gov.au |
| BCRP Substrate (In Vitro) | Yes | europa.eunih.govfda.govfda.govtga.gov.au |
| OATP1B1/1B3 Substrate (In Vitro) | No | europa.eufda.govtga.gov.au |
| CYP Inhibition (In Vitro) | Not an inhibitor of CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, UGT1A1 (at clinically relevant concentrations) | europa.euhres.ca |
| CYP3A4 Inhibition (In Vitro) | Weak inhibitor (time-dependent) | europa.eu |
| CYP Induction (In Vitro) | Not an inducer of CYP1A2, 2B6, 3A4 (at clinically relevant concentrations) | europa.eutga.gov.au |
Biliary and Renal Clearance in Animal Models
Following oral administration of [14C]-rimegepant to healthy male subjects, 78% of the total radioactivity was recovered in feces and 24% in urine hres.camims.com. Unchanged rimegepant was the major single component in both excreted feces (42%) and urine (51%) hres.camims.comeuropa.eu.
Drug-Drug Interaction Potential: In Vitro Enzyme Inhibition/Induction and Transporter Profiling
In vitro studies are conducted to assess the potential for a drug to cause drug-drug interactions by inhibiting or inducing drug-metabolizing enzymes and interacting with drug transporters fda.gov.
Inhibition and Induction of Major CYP Isoforms
In vitro studies have indicated that rimegepant is primarily metabolized by CYP3A4 and, to a lesser extent, by CYP2C9 hres.caeuropa.eupfizermedicalinformation.capfizer.commedcentral.comfda.govnih.gov.
Based on in vitro studies, rimegepant is not an inhibitor of CYP1A2, 2B6, 2C9, 2C19, or 2D6 at clinically relevant concentrations hres.caeuropa.eupfizermedicalinformation.capfizer.comswissmedic.chmedcentral.comfda.gov. However, rimegepant is a weak inhibitor of CYP3A4 with time-dependent inhibition hres.caeuropa.eupfizermedicalinformation.capfizer.comswissmedic.chmedcentral.comnih.govnih.gov.
Rimegepant is not an inducer of CYP1A2, CYP2B6, or CYP3A4 at clinically relevant concentrations hres.caeuropa.eupfizermedicalinformation.capfizer.comswissmedic.chmedcentral.com.
Data Table: In Vitro CYP Inhibition and Induction by Rimegepant
P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) Substrate/Inhibitor Status
In vitro studies have demonstrated that rimegepant is a substrate of the efflux transporters P-gp and BCRP hres.caeuropa.eufda.govpfizermedicalinformation.capfizer.comswissmedic.chfda.govnih.govnih.govpfizermedicalinformation.com. Based on in vitro studies, the rate of secretory transport of rimegepant exceeded its rate of absorption, and this transport was inhibited by co-incubation with P-gp inhibitors fda.govnih.gov. Bidirectional transport assays using cells expressing human BCRP also showed that rimegepant is a BCRP substrate, with the efflux ratio reduced by inhibitors nih.gov.
Rimegepant is not an inhibitor of P-gp or BCRP at clinically relevant concentrations hres.caeuropa.eupfizermedicalinformation.capfizer.comswissmedic.chnih.gov.
Data Table: In Vitro P-gp and BCRP Interaction with Rimegepant
Other Transporter Interactions (e.g., OATP, OCT, MATE)
In vitro studies indicate that rimegepant is not a substrate of OATP1B1 or OATP1B3 hres.caeuropa.eupfizermedicalinformation.capfizer.comswissmedic.chnih.gov. Considering its low renal clearance, rimegepant was not evaluated as a substrate of the renal transporters OAT1, OAT3, OCT2, MATE1, or MATE2-K hres.caeuropa.eupfizermedicalinformation.capfizer.comswissmedic.ch.
Rimegepant is not an inhibitor of OAT1 or MATE2-K at clinically relevant concentrations hres.caeuropa.eupfizermedicalinformation.capfizer.comswissmedic.ch. It is a weak inhibitor of OATP1B1 and OAT3 hres.caeuropa.eupfizermedicalinformation.capfizer.comswissmedic.chnih.gov. Rimegepant is an inhibitor of OATP1B3, OCT2, and MATE1 hres.caeuropa.eupfizermedicalinformation.capfizer.comswissmedic.chnih.gov. However, based on in vitro studies and the unbound plasma concentration, the potential for clinically relevant drug interactions with OAT, OCT, and MATE transporters is considered low nih.gov.
Data Table: In Vitro Interaction with Other Transporters
Preclinical Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation Studies
Preclinical PK/PD analysis aims to understand the relationship between drug exposure and its biological effect, which can help predict the time course of effects and inform dosing schedules catapult.org.uk.
Rimegepant is a CGRP receptor antagonist, selectively binding with high affinity to the human CGRP receptor europa.eufda.govtga.gov.au. Its affinity for the human CGRP receptor is significantly higher than for rodent CGRP receptors fda.gov. While rimegepant inhibits the human CGRP-R with picomolar affinity in vitro fda.govtga.gov.au, the relationship between its pharmacodynamic activity and the mechanisms by which it exerts clinical effects is not fully known europa.eu.
Animal studies have investigated the effects of rimegepant in various models. For instance, oral administration during organogenesis in rats resulted in decreased fetal body weight and increased incidence of fetal variations at exposures associated with maternal toxicity fda.govfda.govmedscape.com. In rabbits, no adverse effects on embryofetal development were observed fda.gov. Fertility studies in rats showed reduced fertility at high doses that produced maternal toxicity europa.eufda.govfda.gov.
Preclinical studies also assessed safety pharmacology endpoints, demonstrating minimal or no adverse effects on CNS, respiratory, or cardiovascular parameters in rats and monkeys at tested doses fda.gov.
Preclinical Research Models and Methodological Approaches for Rimegepant Evaluation
In Vitro Assay Development and Validation for CGRP Receptor Antagonism
In vitro assays are crucial for determining the potency and selectivity of rimegepant (B610484) at the CGRP receptor. These methods allow for controlled assessment of drug-receptor interactions and downstream signaling effects.
Radioligand binding assays are used to measure the affinity of rimegepant for the CGRP receptor by quantifying its ability to displace a radiolabeled ligand, such as [¹²⁵I]-CGRP, from the receptor invivochem.comrevvity.com. Studies using human neuroblastoma SK-N-MC cells, which endogenously express the CGRP receptor, have shown that rimegepant is a potent competitive inhibitor of [¹²⁵I]-CGRP binding invivochem.com. The binding affinity (Kᵢ) of rimegepant for the human CGRP receptor has been reported to be in the picomolar range, specifically 32.9 pM and 33 pM in different studies fda.govtandfonline.com. Affinity was notably lower in rodent models, with Kᵢ values of 104 nM and 209 nM for mouse and rat CGRP receptors, respectively fda.gov.
These studies demonstrate rimegepant's high affinity for the human CGRP receptor compared to rodent receptors fda.gov. Rimegepant has also shown selectivity for the CGRP receptor over other members of the calcitonin family of receptors, although it demonstrated similar binding affinity for amylin 1 (IC₅₀ of 2.28 nM compared to 54.3 pM for CGRP) fda.gov.
Cell-based functional assays are employed to evaluate the ability of rimegepant to antagonize CGRP-stimulated intracellular signaling pathways. The CGRP receptor is a Gαs-coupled receptor, and its activation leads to the production of cyclic AMP (cAMP) via adenylate cyclase activation invivochem.commdpi.com.
In SK-N-MC cells, rimegepant has been shown to inhibit CGRP-stimulated cAMP production invivochem.com. The half-maximal inhibitory concentration (IC₅₀) of rimegepant for inhibiting CGRP-stimulated cAMP accumulation in human CGRP receptors has been reported as 0.14 nM and 0.14 ± 0.01 nM tandfonline.commedchemexpress.com.
Studies using transfected Cos7 cells have investigated rimegepant's activity not only at the canonical CGRP receptor (CLR-RAMP1) but also at the AMY₁ receptor (CTR-RAMP1), which is also known to be expressed in the trigeminovascular system researchgate.netfrontiersin.orgresearchgate.net. These studies revealed that rimegepant effectively antagonized human alpha-CGRP-mediated signaling through both the CGRP and AMY₁ receptors researchgate.netfrontiersin.org. Rimegepant's potency at antagonizing alpha-CGRP signaling at the AMY₁ receptor was found to be approximately 17 to 30-fold lower compared to its potency at the CGRP receptor in these cell-based assays frontiersin.orgresearchgate.net.
These functional assays confirm rimegepant's activity as a CGRP receptor antagonist and provide insights into its interaction with related receptors like AMY₁.
Radioligand Binding Assays
Ex Vivo Tissue Preparations for Investigating CGRP-Mediated Responses
Ex vivo studies using isolated tissues allow for the assessment of rimegepant's effects on CGRP-mediated responses in a more complex biological environment than cell-based assays, while still providing controlled conditions.
CGRP is a potent vasodilator, and its role in migraine pathophysiology is linked to vasodilation of cranial blood vessels mims.commdpi.com. Vascular reactivity studies are used to determine if rimegepant can block CGRP-induced vasodilation.
A model utilizing laser Doppler facial blood flow measurements in marmosets has been used to assess the effect of rimegepant on CGRP-induced increases in facial blood flow invivochem.com. In this model, intravenous administration of human alpha-CGRP (hαCGRP) increased facial blood flow invivochem.com. Subcutaneous administration of rimegepant inhibited these hαCGRP-induced increases in facial blood flow invivochem.com. Strong inhibition (>50%) was observed with rimegepant dosed subcutaneously at 7 mg/kg invivochem.com. Plasma levels of approximately 400 nM were associated with over 65% inhibition of CGRP-induced effects on facial blood flow 15 minutes post-dose, with peak inhibition of 75-80% observed at 60 and 105 minutes post-dose with corresponding plasma levels just below 800 nM invivochem.com.
Studies in isolated human coronary and intracranial arteries did not indicate vasoconstriction when exposed to rimegepant at concentrations up to 10 µM fda.gov. This is a key finding, as avoiding vasoconstriction is a desirable characteristic for migraine treatments, particularly for patients with cardiovascular risk factors tandfonline.com.
CGRP is also involved in modulating neuronal excitability and facilitating pain responses invivochem.comnih.govccjm.org. While specific detailed data on rimegepant in neuronal excitability assays were less prominent in the search results compared to receptor binding and vascular studies, the role of CGRP in sensitizing trigeminal nociceptive neurons is well-established nih.gov. Antagonism of CGRP signaling by rimegepant is expected to counteract this sensitization, thereby reducing neuronal excitability and pain transmission along the trigeminal pathway invivochem.comresearchgate.net. Preclinical data suggest that CGRP can increase the basal release of glutamate (B1630785) and aspartate from rat spinal cord slices, contributing to neuronal activation nih.gov. While not directly assessing rimegepant, studies with another gepant, olcegepant (B1677202), have shown the ability to reverse CGRP-induced activation of dural nociceptive trigeminovascular neurons in rodent models mdpi.com. This supports the principle that CGRP receptor antagonism can impact neuronal excitability relevant to migraine.
Vascular Reactivity Studies (e.g., facial blood flow)
In Vivo Animal Models of Nociception and Migraine Pathophysiology
In vivo animal models are used to evaluate the efficacy of rimegepant in more complex systems that mimic aspects of migraine pathophysiology. These models often involve inducing migraine-like symptoms and assessing the ability of rimegepant to attenuate them.
Models of nociception and migraine pathophysiology in rodents, such as those using nitroglycerin (NTG) to induce hyperalgesia, have been widely used nih.gov. NTG administration in mice can cause thermal and mechanical allodynia, as well as increase meningeal blood flow, mimicking migraine symptoms nih.gov. While the search results did not provide specific detailed data on rimegepant's performance in NTG-induced hyperalgesia models, these models are standard for evaluating antimigraine compounds, including CGRP antagonists nih.gov.
A CGRP-sensitized mouse model has also been developed to study migraine-related behaviors like photophobia, demonstrating the role of CGRP in these symptoms mdpi.com. Antagonism of CGRP signaling in such models would be expected to reduce these behaviors.
In a primate model of CGRP-induced facial blood flow, rimegepant demonstrated dose-dependent activity in inhibiting the increase in blood flow medchemexpress.comnewdrugapprovals.org. This in vivo model directly assesses the functional antagonism of CGRP receptors in a system relevant to cranial blood flow changes observed in migraine.
However, some preclinical studies in mice have raised considerations regarding the impact of CGRP receptor antagonists on cerebral ischemia. Administration of gepants, including rimegepant, in mouse models of middle cerebral artery occlusion has been reported to worsen cerebral ischemia by diminishing collateral flow tandfonline.comnederlandsehoofdpijnvereniging.nl. Rimegepant at 10 mg/kg increased infarct volumes after 20-minute ischemia, and a higher dose of 100 mg/kg caused mortality after 60-minute occlusion nederlandsehoofdpijnvereniging.nl. These findings highlight the complex physiological roles of CGRP and the importance of further research into the long-term consequences of CGRP pathway blockade, particularly in the context of cardiovascular health tandfonline.com.
Peripheral and Central Sensitization Models (e.g., inflammatory, neuropathic pain)
Animal models of peripheral and central sensitization are utilized to investigate the effects of compounds on pain pathways that may be relevant to migraine and other pain conditions. While migraine is the primary indication for rimegepant, studies in models of inflammatory and neuropathic pain can provide insights into its broader analgesic potential and the involvement of CGRP in these processes.
Research suggests that blocking neurochemical and behavioral signs of central sensitization in animal models of neuropathic pain is possible with CGRP receptor antagonists. researchgate.net Additionally, alleviation of inflammatory pain has been observed in mice studies using CGRP inhibitors. researchgate.net These findings align with the understanding that CGRP plays a role in pain transmission and sensitization within the nervous system. researchgate.net
Methodological Considerations for Translating Animal Model Data
Translating findings from animal models to human efficacy and safety requires careful methodological considerations. While animal models provide valuable insights into potential mechanisms and initial efficacy, differences in species-specific CGRP systems, receptor binding affinities, and drug metabolism can influence how results translate.
Studies have noted that the affinity of small molecule CGRP receptor antagonists, including gepants, can be significantly lower in rodents compared to primates. nih.gov This difference in binding affinity needs to be considered when extrapolating effective doses and plasma concentrations from animal studies to humans. For instance, lower concentrations of rimegepant were found to significantly shift the concentration-response curve to human α-CGRP in human coronary arteries compared to mouse aorta. nih.gov
Furthermore, the relationship between drug exposure (e.g., plasma concentration) and pharmacological effect can differ between species. While plasma concentrations of rimegepant have been reported in humans following therapeutic doses, detailed pharmacokinetic data in rodents in the context of efficacy studies are not always readily available in published literature, making direct translation challenging. nih.govfda.gov
Allometric scaling, often based on parameters like body surface area (BSA), is a common method for dose translation between species in preclinical development, particularly for determining safe starting doses in human Phase I studies based on animal toxicity data. researchgate.net However, this method has limitations and does not fully account for differences in pharmacodynamics and target engagement.
Despite these challenges, preclinical models, including those for peripheral/central sensitization and migraine-specific models, provide essential data that, when interpreted with appropriate caution and consideration of species differences, inform the design and execution of human clinical trials for compounds like rimegepant. researchgate.net
Advanced Analytical Techniques for Rimegepant Quantification in Research Matrices
Accurate and reliable quantification of rimegepant in various research matrices, such as biological samples and pharmaceutical formulations, is critical for preclinical and clinical studies, as well as for quality control. Advanced analytical techniques are employed for this purpose.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Biological Samples
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a primary technique for determining drug concentrations in biological matrices due to its high sensitivity and selectivity. americanpharmaceuticalreview.comveedalifesciences.com This method is widely used in pharmaceutical laboratories for small molecule bioanalysis. veedalifesciences.com LC-MS/MS allows for the separation of the analyte from complex biological matrices and potential interfering substances, followed by sensitive detection and quantification. americanpharmaceuticalreview.comveedalifesciences.com
LC-MS/MS methods for rimegepant quantification in biological samples, such as rat plasma and dried blood spots (DBS), have been developed and utilized in toxicokinetic studies. medchemexpress.com These methods typically involve sample preparation steps to extract the analyte from the matrix, followed by chromatographic separation and detection using a triple quadrupole mass spectrometer. mdpi.comresearchgate.net The technique provides excellent selectivity and can quantify analytes with precision and accuracy over a wide linear dynamic range. veedalifesciences.com
Interactive Table 1: Example LC-MS/MS Parameters for Rimegepant Quantification (Illustrative)
| Parameter | Value/Description | Source (Illustrative based on similar methods) |
| Chromatography Mode | Reverse-Phase HPLC | researchgate.netpublish4promo.com |
| Column | C18 (e.g., Waters C18, Agilent Eclipse XDB-C18) | publish4promo.comjournalijar.com |
| Mobile Phase | Mixtures of aqueous buffer (e.g., formic acid) and organic solvent (e.g., acetonitrile, methanol) | researchgate.netpublish4promo.comjournalijar.com |
| Detection | Tandem Mass Spectrometry (MS/MS), PDA detection also used for related methods | americanpharmaceuticalreview.comveedalifesciences.compublish4promo.comjournalijar.com |
| Ionization Mode | Electrospray Ionization (ESI) - typically positive mode for basic compounds like rimegepant | (General LC-MS practice) |
Note: Specific parameters may vary depending on the validated method and matrix.
Spectroscopic Methods for Structural Elucidation and Purity Assessment
Spectroscopic methods are essential for confirming the chemical structure of rimegepant and assessing its purity, as well as for characterizing impurities and degradation products.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for structural elucidation, providing detailed information about the arrangement of atoms within a molecule. acdlabs.com NMR studies, including 1D and 2D experiments, can be used to confirm the structure of rimegepant and identify any structural variations or impurities. acdlabs.com
Mass Spectrometry (MS), particularly high-resolution MS, is also crucial for structural characterization, providing accurate mass information that can confirm the molecular formula and help identify unknown compounds, such as degradation products. acdlabs.comresearchgate.net LC-MS, combining chromatographic separation with MS detection, is powerful for separating and identifying components in a mixture. acdlabs.comresearchgate.net
Other spectroscopic techniques, such as Infrared (IR) and Ultraviolet (UV) spectroscopy, can provide complementary information about functional groups and the electronic structure of the molecule, contributing to purity assessment and identification. journalijar.comuoa.gr For example, UV detection at a specific wavelength (e.g., 280 nm) is commonly used in HPLC methods for rimegepant quantification. publish4promo.comijpsjournal.com
Studies investigating the degradation products of rimegepant have utilized techniques like LC-MS and NMR to identify and characterize these impurities, providing insights into the compound's stability under various stress conditions (e.g., hydrolysis, oxidation). researchgate.netresearchgate.net
Quality by Design (QbD) Principles in Analytical Method Development
Quality by Design (QbD) is a systematic and scientific approach to analytical method development that emphasizes understanding and control of variability to ensure method performance and reliability. ijpsjournal.comresearchgate.netijprajournal.com Applying QbD principles to the development of analytical methods for rimegepant quantification helps to ensure the method is robust, accurate, and reproducible for its intended purpose, such as quality control or analysis in research matrices. ijpsjournal.comresearchgate.netijprajournal.com
Key aspects of a QbD approach in analytical method development include defining the Analytical Target Profile (ATP), identifying critical method parameters through risk assessment (e.g., using tools like Failure Mode and Effect Analysis - FMEA), and using Design of Experiments (DoE) to optimize these parameters and define a design space within which the method performs reliably. ijpsjournal.comresearchgate.netijprajournal.com
For rimegepant, QbD principles have been applied to develop and validate RP-HPLC methods for its quantitation in standard and pharmaceutical formulations. ijpsjournal.comresearchgate.netijprajournal.com This involves optimizing parameters such as mobile phase composition, pH, flow rate, and detection wavelength. ijpsjournal.comresearchgate.netijprajournal.com The validated methods, developed under QbD, demonstrate performance characteristics like specificity, accuracy, precision, linearity, robustness, and sensitivity, meeting regulatory requirements for routine analysis. ijpsjournal.comresearchgate.netijprajournal.com
Interactive Table 2: Key QbD Elements in Rimegepant Analytical Method Development (Illustrative)
| QbD Element | Description | Relevance to Rimegepant Analysis |
| Analytical Target Profile (ATP) | Defining the required performance of the method (e.g., sensitivity, accuracy). | Ensuring the method can accurately quantify rimegepant in relevant matrices at required concentrations. |
| Risk Assessment (e.g., FMEA) | Identifying potential factors that could impact method performance. | Identifying critical parameters like mobile phase composition, flow rate, and temperature. researchgate.netijprajournal.com |
| Design of Experiments (DoE) | Systematically investigating the effect of critical parameters. | Optimizing chromatographic conditions for separation and detection of rimegepant and impurities. researchgate.netijprajournal.com |
| Control Strategy | Implementing measures to ensure method performance throughout its lifecycle. | Establishing system suitability tests and ongoing monitoring of method performance. |
| Design Space | The range of critical parameters within which the method performs reliably. | Defining acceptable variations in method parameters without impacting results. researchgate.netijprajournal.com |
Note: Specific details of QbD application are method-dependent.
Comparative Pharmacological Analysis of Rimegepant Within the Cgrp Receptor Antagonist Class
Mechanistic Distinctions Among Small Molecule CGRP Receptor Antagonists (Gepants)
Gepants, including rimegepant (B610484), ubrogepant, atogepant (B605675), and zavegepant (B3321351), are a class of small molecule antagonists that target the CGRP receptor. nih.govmdpi.commdpi.comnih.gov Their mechanism of action involves preventing the interaction between CGRP, a neuropeptide implicated in migraine pathophysiology, and its receptor. mdpi.comnih.govpfizerpro.com
Differences in Receptor Binding Sites and Modes of Antagonism
Gepants bind with high affinity to the canonical CGRP receptor, which is a complex formed by the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1). nih.gov The structured N-terminal extracellular domain of CLR serves as a binding site for gepants. nih.gov Interactions also occur with amino acids on RAMP1, and this subunit plays a role in the selectivity of small molecules. nih.govresearchgate.netnih.gov
While primarily targeting the CGRP receptor (CLR:RAMP1), some gepants, including rimegepant and atogepant, have also demonstrated activity at the amylin 1 (AMY1) receptor (CTR:RAMP1). nih.govnih.govnih.govresearchgate.net This is attributed to the shared RAMP1 subunit between the CGRP and AMY1 receptors. nih.govresearchgate.net Studies have shown that rimegepant is approximately 17 to 30-fold more effective at blocking the CGRP receptor compared to the AMY1 receptor in in vitro assays. nih.govresearchgate.net The clinical implications of this dual antagonism are still being determined, but it has been hypothesized to contribute to the effects observed in preclinical models. nih.gov
Rimegepant acts as a competitive antagonist of the human CGRP receptor, demonstrating concentration-dependent inhibition of radiolabeled-CGRP binding. fda.gov.tw It also shows concentration-dependent inhibition of CGRP-stimulated cAMP production. fda.gov.tw
A study comparing the mode of inhibition for the bile salt export pump (BSEP) among several gepants found that telcagepant (B1682995), ubrogepant, and zavegepant exhibited mixed inhibition, whereas rimegepant showed competitive inhibition. oup.com
Comparative Functional Selectivity Profiles
Rimegepant exhibits high selectivity for the CGRP receptor over other members of the calcitonin family, displaying over 100,000-fold selectivity in vitro. fda.gov.tw While it shows comparable cross-reactivity to human and non-human primate CGRP receptors, its activity is significantly lower (approximately 1,300 to 6,300-fold) on non-primate CGRP receptors tested. fda.gov.tw
Studies have indicated that rimegepant effectively antagonizes CGRP activity at both the CGRP receptor and the AMY1 receptor in vitro, being approximately 30-fold more effective at the CGRP receptor. nih.gov Rimegepant inhibited CGRP-induced currents with pIC50 values of 11.30 for the CGRP receptor and 9.91 for the AMY1 receptor. nih.gov
Atogepant has been reported to have a higher affinity at the CGRP receptor binding site than ubrogepant. mdpi.com
Pharmacokinetic/Pharmacodynamic Profile Comparisons with Other Gepants and CGRP Monoclonal Antibodies in Preclinical Settings
Preclinical studies provide insights into the absorption, distribution, metabolism, and excretion of gepants, as well as their functional effects in animal models.
Comparative Preclinical Efficacy in Animal Models
Preclinical studies using animal models of migraine have been instrumental in understanding the potential efficacy of gepants. These models often involve inducing migraine-like behaviors through methods such as electrical stimulation of the trigeminal ganglion or administration of substances like CGRP or nitroglycerin. researchgate.net
In vivo, rimegepant has demonstrated dose-dependent inhibition of CGRP-induced increases in facial blood flow in the marmoset assay, a model designed to mimic CGRP release during severe migraine. fda.gov.tw The effect of rimegepant in this model persisted for at least 1.75 hours. fda.gov.tw Ex vivo studies showed that rimegepant did not induce contraction of human coronary or intracranial arteries at tested concentrations. fda.gov.tw
Preclinical data in animal migraine models suggest that gepants are not associated with an increased risk of central sensitization. unisi.it
An animal study reported that the combination of atogepant with onabotulinumtoxin A effectively reduced sensitization and cortical spreading depression in a model. nih.gov
While direct head-to-head preclinical efficacy comparisons between all gepants and CGRP monoclonal antibodies in identical animal models are not extensively detailed in the provided sources, the general principle is that both classes of drugs aim to disrupt CGRP signaling to alleviate migraine symptoms. neuropsychbytes.compreprints.org Animal models have been used to evaluate the efficacy of both gepants and anti-CGRP antibodies. researchgate.net
Structural Diversity and SAR Commonalities Among Gepants
Gepants are small molecule CGRP receptor antagonists that, despite sharing a common target, exhibit structural diversity. researchgate.netresearchgate.net The development of gepants involved extensive structure-activity relationship (SAR) studies to identify compounds with high affinity and selectivity for the CGRP receptor, improved pharmacokinetic properties, and reduced potential for off-target effects, particularly hepatotoxicity which was a concern with earlier gepants like telcagepant. mdpi.comoup.comresearchgate.netresearchgate.net
The structural evolution of gepants has focused on optimizing interactions with the CGRP receptor complex, specifically the CLR and RAMP1 subunits. researchgate.netnih.gov SAR studies have aimed to enhance binding affinity, improve oral bioavailability, and minimize metabolism by enzymes that could lead to toxic metabolites. mdpi.comnih.govtandfonline.comtandfonline.comresearchgate.net
The structural diversity among gepants allows for variations in their pharmacokinetic profiles, such as half-life and metabolism by different CYP enzymes, which can influence drug-drug interaction potential. nih.govreliasmedia.comnih.govneuropsychbytes.com
Future Directions and Emerging Research Avenues for Rimegepant
Exploration of Unconventional CGRP Receptor Signaling Pathways
While rimegepant (B610484) is primarily known for its antagonism of the canonical CGRP receptor (composed of calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1)), emerging evidence suggests its activity at other related receptors. Research indicates that rimegepant can also antagonize the amylin 1 (AMY1) receptor, which comprises the calcitonin receptor (CTR) with RAMP1. researchgate.netnih.govresearchgate.net Studies in transfected Cos7 cells have shown that rimegepant is an effective antagonist at both the CGRP and AMY1 receptors. nih.govresearchgate.net The antagonism at the AMY1 receptor was found to be only 17- to 30-fold lower compared to that at the CGRP receptor in these in vitro studies. researchgate.net Clinically relevant concentrations of rimegepant are within the range of AMY1 receptor binding in vitro, suggesting a potential effect on this receptor in addition to the canonical CGRP receptor. researchgate.net This broader receptor profile may have implications for understanding the full mechanism of action of rimegepant in migraine treatment. nih.govresearchgate.net
Further research is needed to fully elucidate the consequences of long-term CGRP blockade and to precisely determine the exact receptors antagonized by rimegepant. tandfonline.com
Investigation of Rimegepant's Potential in Novel Preclinical Disease Models Beyond Migraine (based on CGRP pathway involvement)
Given the involvement of the CGRP pathway in various physiological and pathophysiological processes beyond migraine, there is interest in exploring the potential of rimegepant in other disease models. While the primary focus has been on migraine, the role of CGRP in conditions such as posttraumatic headache (PTH) is being investigated. Preclinical models suggest that both CGRP-dependent and CGRP-independent mechanisms contribute to the headache pain associated with PTH. practicalneurology.com This suggests a potential, albeit not fully defined, role for CGRP inhibitors in such conditions.
Patents are also exploring additional therapeutic applications for rimegepant, including potential antiviral applications, such as in treating human coronavirus infections. patsnap.com Breakthroughs in understanding rimegepant's pharmacological versatility could form the basis for new research and potential expanded indications. patsnap.com
Development of Novel Analytical Probes for Rimegepant Research
The development of robust and reliable analytical methods is crucial for the research and quality control of pharmaceutical compounds like rimegepant. High-performance liquid chromatography (HPLC) methods, particularly those based on the Quality by Design (QbD) framework, are being developed and validated for the quantitation of rimegepant in standard and pharmaceutical formulations. researchgate.net These methods aim to optimize critical analytical parameters such as mobile phase composition, pH, flow rate, and detection wavelength to ensure specificity, accuracy, precision, linearity, robustness, and sensitivity. researchgate.net Such validated analytical probes are essential for routine analysis and research involving rimegepant, ensuring reproducibility and reliability of results. researchgate.net
Molecular dynamics simulations are also being used as a probe to investigate the binding interactions between rimegepant and the CGRP receptor at a molecular level. nih.gov These simulations can help elucidate the detailed interactions in the binding pocket and assist in the further development of CGRP receptor antagonists. nih.gov
Studies using probe inhibitors like cyclosporine and quinidine (B1679956) have also been conducted to evaluate the effect of strong P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) inhibition on the pharmacokinetics of oral rimegepant in healthy subjects. neurology.org These studies, while related to clinical pharmacology, highlight the use of probe compounds to understand drug interactions and disposition, which can inform future research and development.
Application of Artificial Intelligence and Machine Learning in Rimegepant-Related Drug Discovery
Q & A
Q. What is the mechanistic basis of rimegepant's efficacy in migraine treatment, and how can this inform preclinical study design?
Rimegepant antagonizes the calcitonin gene-related peptide (CGRP) receptor, inhibiting its role in migraine pathophysiology . To study this mechanism, researchers should:
- Use in vitro assays (e.g., receptor-binding affinity tests) to quantify antagonism.
- Employ animal models of trigeminovascular activation to assess functional inhibition.
- Integrate pharmacokinetic profiling to correlate receptor occupancy with efficacy.
Q. How should clinical trials evaluate rimegepant's efficacy in reducing migraine days?
Key parameters include:
- Primary endpoint : Mean monthly migraine days (MMD) reduction over 12 weeks, comparing rimegepant to placebo using double-blind, randomized controlled trials (RCTs) .
- Secondary endpoints : Pain freedom at 2 hours, sustained response rates, and patient-reported outcomes (e.g., EQ-5D utility mapping for quality of life) .
- Statistical power : Ensure sample sizes ≥700 participants to detect clinically meaningful differences (e.g., ΔMMD ≥1.5 days) .
Q. What methodological considerations are critical for assessing rimegepant's safety profile?
- Monitor hepatic function rigorously, given historical hepatotoxicity concerns with earlier CGRP antagonists (e.g., telcagepant) .
- Use longitudinal safety analyses over ≥52 weeks to identify rare adverse events (AEs).
- Report AEs using standardized criteria (e.g., MedDRA) and stratify by dose frequency (e.g., every-other-day vs. daily use) .
How can PICOT frameworks structure research questions on rimegepant?
Example PICOT question:
- P opulation: Adults with episodic migraine (4–14 MMD).
- I ntervention: Oral rimegepant 75 mg every other day.
- C omparison: Placebo or prophylactic topiramate.
- O utcome: ≥50% reduction in MMD at 12 weeks.
- T ime: 12-week double-blind phase followed by 1-year open-label extension (OLE) .
Advanced Research Questions
Q. How does rimegepant's comparative effectiveness against other CGRP antagonists (e.g., zavegepant) vary across patient subgroups?
- Conduct network meta-analyses (NMAs) of RCTs to compare efficacy and safety.
- Stratify by biomarkers (e.g., CGRP plasma levels) or comorbidities (e.g., cardiovascular risk) .
- Use mixed-effects regression models to adjust for trial heterogeneity (e.g., baseline MMD, prior treatment failure) .
Q. What biomarkers predict rimegepant response, and how can they be integrated into adaptive trial designs?
- Validate candidate biomarkers (e.g., CGRP receptor polymorphisms, neuroimaging markers of cortical spreading depression) in Phase II studies.
- Implement adaptive enrichment designs to recruit biomarker-positive subgroups in Phase III trials, improving statistical efficiency .
Q. How should researchers address contradictions in RCT data, such as placebo effect variability?
- Analyze placebo response modifiers (e.g., baseline MMD, prior placebo exposure) using multivariate regression .
- Conduct sensitivity analyses excluding high placebo responders (e.g., ≥30% reduction in MMD).
- Replicate findings in real-world evidence (RWE) cohorts to confirm RCT generalizability .
Q. What methodologies optimize long-term adherence assessment in rimegepant OLE studies?
- Use survival analysis to model discontinuation rates, adjusting for AE timing and migraine severity.
- Collect ecological momentary assessment (EMA) data via mobile apps to track real-time adherence .
Q. How can statistical models account for rimegepant's impact on quality of life (QoL) outcomes?
Q. What ethical considerations arise in rimegepant trials involving vulnerable populations (e.g., adolescents, pregnant individuals)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
